N,N,2-Trimethylpropionamide
Overview
Description
N,N,2-Trimethylpropionamide, also known as N,N-Dimethylisobutyramide, is a chemical compound with the molecular formula C6H13NO . It is a clear, colorless to slightly yellow liquid .
Molecular Structure Analysis
The molecular structure of N,N,2-Trimethylpropionamide consists of a propionamide backbone with two methyl groups attached to the nitrogen atom and one methyl group attached to the second carbon atom .Physical And Chemical Properties Analysis
N,N,2-Trimethylpropionamide has a molecular weight of 115.17 . It has a boiling point of 175-176 °C at 744 mm Hg and a density of 0.892 g/mL at 25 °C . The refractive index is 1.439 at 20°C . It is soluble in water .Scientific Research Applications
Synthesis of Aib-Oligopeptides
N,N,2-Trimethylpropionamide has been used in the synthesis of Aib-oligopeptides. This method involves reacting 3-(Dimethylamino)-2,2-dimethyl-2H-azirine with carboxylic acids to yield 2-acylamino-N,N,2-trimethylpropionamides, which are useful in peptide chain extension (Obrecht & Heimgartner, 1987).
Anticonvulsant Agents Synthesis
Research indicates that compounds related to N,N,2-Trimethylpropionamide, such as N-Benzyl-2-acetamidopropionamide derivatives, are effective in the treatment of central nervous system disorders, including epilepsy. These compounds have been utilized as intermediates in synthesizing specific anticonvulsant agents (Habernickel, 2003).
Gas Chromatography–Mass Spectrometry Applications
In scientific research, Trimethylsilylation of imino derivatives of alanine, including compounds like 2,2′-iminodipropionamide, has been studied. N,N,2-Trimethylpropionamide plays a role in these studies, particularly in the identification of reaction products using gas chromatography–mass spectrometry (Kawashiro, Morimoto, & Yoshida, 1985).
Identification of Lacosamide Receptors
N,N,2-Trimethylpropionamide derivatives, particularly (R)-N-benzyl 2-acetamido-3-methoxypropionamide, have been used in the discovery of proteins interacting with lacosamide, an anticonvulsant drug. This research assists in understanding the drug's function and toxicity (Park et al., 2009).
Resistance Study in Antibacterial Agents
Studies on the resistance to trimethoprim and sulfonamides involve understanding the resistance genes and mechanisms in bacterial pathogens. N,N,2-Trimethylpropionamide derivatives play a role in these studies, providing insights into the molecular background of resistance mechanisms (Sköld, 2001).
Synthesis of Amphiphilic Block Copolymers
The compound has been utilized in the synthesis of amphiphilic block copolymers through atom transfer radical polymerization. This involves the polymerization of n-butyl acrylate and 2-trimethylsilyloxyethyl acrylate, where N,N,2-Trimethylpropionamidederivatives play a crucial role in controlling the polymerization process and the properties of the resulting copolymers (Muhlebach, Gaynor, & Matyjaszewski, 1998).
Anticonvulsant Activity Studies
Further research into N-Benzyl-2-acetamidopropionamide derivatives has shown significant anticonvulsant activities, highlighting the potential therapeutic uses of N,N,2-Trimethylpropionamide-related compounds in treating epilepsy and related disorders (Choi, Stables, & Kohn, 1996).
Ultraviolet-Spectrophotometric Determination
In the field of analytical chemistry, techniques involving ultraviolet-spectrophotometry, such as the determination of sulfonamides and trimethoprim, often utilize derivatives of N,N,2-Trimethylpropionamide. This aids in the development of rapid, cost-effective methods for drug analysis (Ni, Qi, & Kokot, 2006).
Facile Synthesis Method Development
Research has been conducted on the development of facile methods for the synthesis of trans-2-aryl-3,3-dimethylcyclopropane-1-carboxylic acids, involving reactions with N,N,2-trimethylpropionamide. This method is significant for the efficient production of structurally complex molecules (Chen et al., 2001).
Safety And Hazards
properties
IUPAC Name |
N,N,2-trimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMIHVHJTLPVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287892 | |
Record name | N,N,2-Trimethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-Trimethylpropionamide | |
CAS RN |
21678-37-5 | |
Record name | Dimethylisobutyramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21678-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 53151 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21678-37-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,2-Trimethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, N,N,2-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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